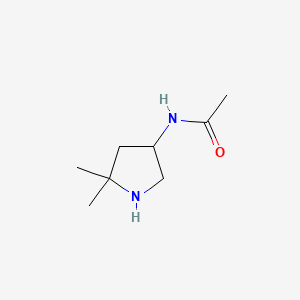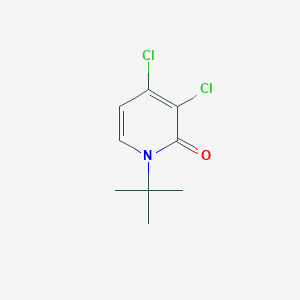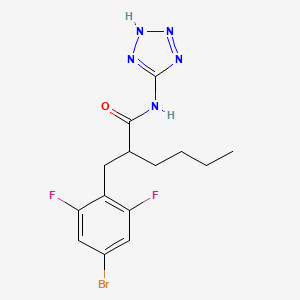
N-(5,5-dimethylpyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,5-dimethylpyrrolidin-3-yl)acetamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is characterized by a pyrrolidine ring substituted with two methyl groups at the 5-position and an acetamide group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethylpyrrolidin-3-yl)acetamide typically involves the reaction of 5,5-dimethylpyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,5-dimethylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(5,5-dimethylpyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of N-(5,5-dimethylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-3-yl)acetamide: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
N-(2,2-dimethylpyrrolidin-3-yl)acetamide: Similar structure but with different substitution patterns on the pyrrolidine ring.
Uniqueness
N-(5,5-dimethylpyrrolidin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
N-(5,5-dimethylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C8H16N2O/c1-6(11)10-7-4-8(2,3)9-5-7/h7,9H,4-5H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
POVYRWKQNZWAKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CC(NC1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-3-[(2-Fluorobenzoyl)amino]piperidine, N1-BOC protected](/img/structure/B14782091.png)
![Tert-butyl 3-[(3-chlorophenyl)-(2-hydroxyethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14782099.png)
![1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate](/img/structure/B14782101.png)
![3-ethoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14782104.png)
![3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride](/img/structure/B14782109.png)
![1-methyl-4-[(2S)-2-methylpiperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B14782110.png)

![2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14782114.png)
![(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14782120.png)
![N-methyl-2-[[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782129.png)

![(S)-tert-Butyl 4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B14782146.png)
